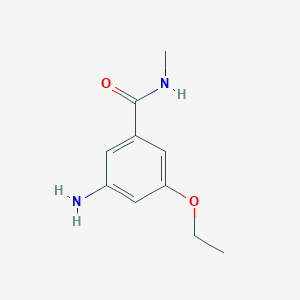

3-amino-5-ethoxy-N-methylbenzamide

説明

3-amino-5-ethoxy-N-methylbenzamide (AEMBA) is an organic compound that belongs to the benzamide class of chemicals1. It has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol1.

Synthesis Analysis

The synthesis of similar compounds, such as amines, often involves reactions with alkyl halides, ammonia, and other amines2. The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives2. However, specific synthesis methods for 3-amino-5-ethoxy-N-methylbenzamide are not readily available in the searched resources.

Molecular Structure Analysis

The molecular structure of 3-amino-5-ethoxy-N-methylbenzamide is not explicitly provided in the searched resources. However, it’s known that it belongs to the benzamide class of chemicals, which typically consist of a benzene ring attached to an amide group1.Chemical Reactions Analysis

Specific chemical reactions involving 3-amino-5-ethoxy-N-methylbenzamide are not detailed in the searched resources. However, amines, a related class of compounds, are known to be good nucleophiles and can react with sulfonyl groups to form sulfonamides3.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-ethoxy-N-methylbenzamide are not explicitly provided in the searched resources. However, it is known to be a solid at 20 degrees Celsius5.科学的研究の応用

Insect Repellent Research

One of the notable applications of substances related to 3-amino-5-ethoxy-N-methylbenzamide is in the field of insect repellency. For instance, studies on N,N-diethyl-3-methylbenzamide (DEET) have explored its broad-spectrum insect repellent qualities, behavioral effects, and potential toxicological responses in specific insects like Rhodnius prolixus, a primary vector of Chagas disease. These investigations delve into the substance's repellency levels, its interaction with other compounds, and the potential implications for controlling insect vectors of diseases (Alzogaray, 2015).

Neurotropic Research

In the field of neurology, derivatives of benzamide, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, have shown promising results in psycho- and neurotropic properties. These substances have been evaluated for specific sedative effects, anti-amnesic activity, and potential antihypoxic effects, marking them as candidates for more profound studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Gastrointestinal Research

Compounds like 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide have been studied for their potential antiulcer effects in experimental gastric and duodenal ulcers. Such research evaluates the compound's ability to inhibit various types of induced ulcers, possibly offering insights into new antiulcer compounds with effects on both aggressive and defensive factors in gastric health (Asano et al., 1990).

Pharmacological Research

In the realm of pharmacology, the study of substances like 3-aminobenzamide and its effects on cytochrome P450-dependent metabolism of chemicals has been a focus. This includes examining the toxicity of specific herbicides in the olfactory mucosa and exploring the potential of such compounds as inhibitors of metabolic activation processes (Eriksson, Busk, & Brittebo, 1996).

Safety And Hazards

Specific safety and hazard information for 3-amino-5-ethoxy-N-methylbenzamide is not available in the searched resources. However, similar compounds, such as 3-Amino-N-methylbenzamide, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.

将来の方向性

The future directions for the use and study of 3-amino-5-ethoxy-N-methylbenzamide are not specified in the searched resources. However, the development of new techniques for the preparation of organic compounds, including catalytic processes, is a key area of innovation7. This could potentially apply to the synthesis and application of 3-amino-5-ethoxy-N-methylbenzamide.

特性

IUPAC Name |

3-amino-5-ethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9-5-7(10(13)12-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRPSDSJNIXUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-5-ethoxy-N-methylbenzamide | |

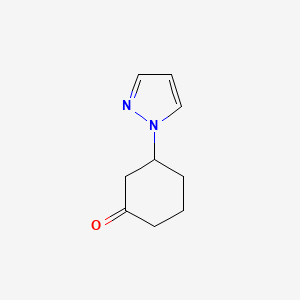

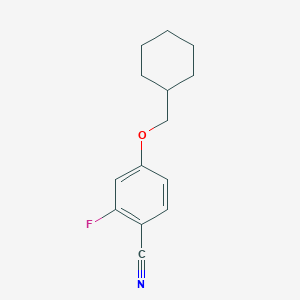

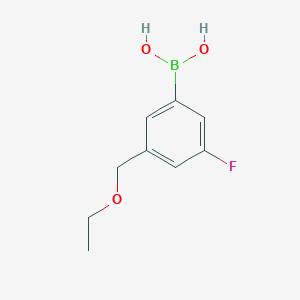

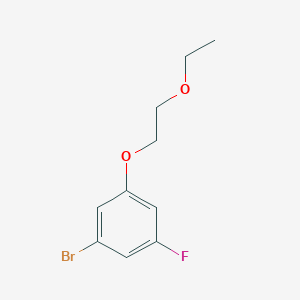

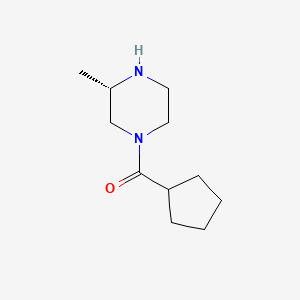

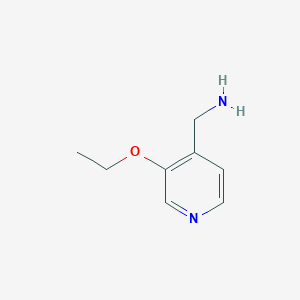

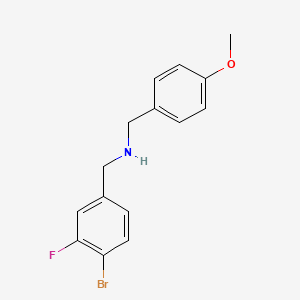

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)